Toonaciliatin G

Description

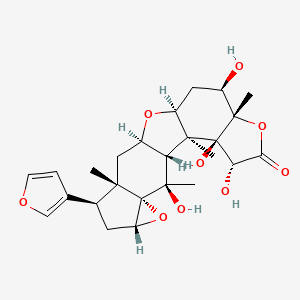

Toonaciliatin G is a norlimonoid isolated from the stem bark of Toona ciliata var. henryi (Meliaceae). Its structure was elucidated via NMR and HR-ESI-MS, revealing a complex hexacyclic framework with hydroxyl groups at C-3, C-4, C-8, and C-20, a β-substituted furan ring, and a ketone group at C-5 . The IUPAC name is (1S,2S,3R,4R,7S,8R,10S,12R,14S,15S,17R,19S,20R)-15-(furan-3-yl)-3,4,8,20-tetrahydroxy-2,7,14,20-tetramethyl-6,11,18-trioxahexacyclo[10.8.0.0²,¹⁰.0³,⁷.0¹⁴,¹⁹.0¹⁷,¹⁹]icosan-5-one .

Properties

Molecular Formula |

C25H32O9 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

(1S,2S,3R,4R,7S,8R,10S,12R,14S,15S,17R,19S,20R)-15-(furan-3-yl)-3,4,8,20-tetrahydroxy-2,7,14,20-tetramethyl-6,11,18-trioxahexacyclo[10.8.0.02,10.03,7.014,19.017,19]icosan-5-one |

InChI |

InChI=1S/C25H32O9/c1-20-9-13-17(22(3,29)25(20)16(33-25)7-12(20)11-5-6-31-10-11)21(2)15(32-13)8-14(26)23(4)24(21,30)18(27)19(28)34-23/h5-6,10,12-18,26-27,29-30H,7-9H2,1-4H3/t12-,13+,14+,15-,16+,17+,18-,20-,21+,22+,23-,24-,25+/m0/s1 |

InChI Key |

LJYUJPUTKALHOJ-ATUOXGKOSA-N |

Isomeric SMILES |

C[C@@]12C[C@@H]3[C@H]([C@]4([C@@H](O3)C[C@H]([C@]5([C@@]4([C@H](C(=O)O5)O)O)C)O)C)[C@@]([C@@]16[C@H](O6)C[C@H]2C7=COC=C7)(C)O |

Canonical SMILES |

CC12CC3C(C4(C(O3)CC(C5(C4(C(C(=O)O5)O)O)C)O)C)C(C16C(O6)CC2C7=COC=C7)(C)O |

Synonyms |

toonaciliatin G |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Toonaciliatin G belongs to the norlimonoid class, characterized by a truncated side chain and oxygenated functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural Features of this compound and Analogous Limonoids

Key Observations :

- Backbone Complexity : this compound and J share a hexacyclic core, while M and L have simpler frameworks.

- Functional Groups : G’s β-furan and ketone distinguish it from K (epoxide) and L (acetyl).

- Hydroxylation Patterns : G’s hydroxyls at C-3, C-4, C-8, and C-20 contrast with J’s C-2α and C-19 hydroxylation.

Bioactivity Comparisons

Table 2: Anti-Inflammatory and Cytotoxic Activities

Key Findings :

- Activity Gaps: this compound’s bioactivity remains underexplored, while J and M show moderate NO inhibition.

- Mechanistic Insights : Toonaciliatin K’s efficacy via NF-κB/MAPK pathways suggests G may share similar targets due to structural overlap.

- Cytotoxicity: Unlike K, which is safe in normal cells, L exhibits weak cytotoxicity in cancer lines .

Discussion and Implications

This compound’s structural complexity positions it as a unique norlimonoid, though its functional roles are less defined than analogs like J and K. The absence of reported IC₅₀ values for G highlights a research gap. Future studies should prioritize:

Bioactivity Profiling: Testing G’s effects on NO production and inflammatory cytokines.

Mechanistic Studies : Investigating NF-κB/MAPK modulation, as seen in Toonaciliatin K .

Structure-Activity Relationships (SAR) : Correlating G’s hydroxyl/furan motifs with anti-inflammatory potency.

Q & A

Q. What are the established methodologies for synthesizing Toonaciliatin G, and how can researchers optimize yield and purity?

this compound synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Researchers should prioritize protocols with detailed characterization data (e.g., NMR, HPLC, mass spectrometry) from peer-reviewed journals . To optimize yield, consider varying reaction parameters (temperature, solvent polarity, catalyst load) systematically and using design-of-experiment (DoE) frameworks to identify critical factors . Purity can be enhanced via recrystallization or preparative HPLC, with purity thresholds (>95%) validated by orthogonal analytical methods .

Q. How should researchers design initial bioactivity assays for this compound to ensure reproducibility?

Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition, receptor binding) using validated cell lines or purified proteins. Include positive and negative controls, and replicate experiments at least three times. Use dose-response curves to calculate IC50/EC50 values, ensuring statistical power (e.g., ANOVA with post-hoc tests) . Document all protocols in line with FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enable replication .

Q. What strategies are effective for conducting a systematic literature review on this compound?

Use advanced search operators in Google Scholar (e.g., "this compound" AND (synthesis OR bioactivity)) to filter high-impact journals . Prioritize studies with full experimental details and cross-reference citations via the "Cited by" feature to identify seminal works and recent advancements . Organize findings using reference managers (e.g., EndNote) and annotate contradictions in bioactivity data for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analyses to compare experimental conditions (e.g., cell lines, assay protocols, compound purity). For example, discrepancies in IC50 values may arise from differences in solvent (DMSO vs. aqueous) or cell viability assays (MTT vs. ATP-based). Perform side-by-side experiments under standardized conditions and validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational approaches are suitable for elucidating this compound’s mechanism of action at the molecular level?

Employ molecular docking (e.g., AutoDock Vina) to predict target binding sites, followed by molecular dynamics simulations (e.g., GROMACS) to assess stability. Validate predictions with site-directed mutagenesis or competitive binding assays. Integrate omics data (transcriptomics/proteomics) to identify downstream pathways affected by this compound .

Q. How can researchers integrate this compound into broader pharmacological studies while addressing bioavailability challenges?

Develop pharmacokinetic (PK) models using in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) to predict in vivo behavior. For low oral bioavailability, explore formulation strategies like nanoencapsulation or prodrug design. Cross-reference toxicity data from zebrafish or rodent models to establish therapeutic indices .

Q. What advanced techniques are recommended for characterizing this compound’s stereochemistry and conformational dynamics?

Use X-ray crystallography or cryo-EM for 3D structure resolution. For dynamic studies, apply NMR relaxation experiments or time-resolved spectroscopy. Compare experimental data with computational predictions (DFT for electronic structure, MD for conformational sampling) to resolve ambiguities .

Methodological Resources

- Data Collection : Use repositories like PubChem or ChEMBL for bioactivity data cross-referencing .

- Contradiction Analysis : Apply PRISMA guidelines for systematic reviews and use tools like RevMan for meta-analyses .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies and disclose conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.